molecular formula C20H24O6S2 B1605281 Cyclobutane-1,1-diylbis(methylene) bis(4-methylbenzenesulfonate) CAS No. 22308-09-4

Cyclobutane-1,1-diylbis(methylene) bis(4-methylbenzenesulfonate)

Cat. No.: B1605281
CAS No.: 22308-09-4
M. Wt: 424.5 g/mol
InChI Key: DBCZPSPFUJJRSK-UHFFFAOYSA-N
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Description

Cyclobutane-1,1-diylbis(methylene) bis(4-methylbenzenesulfonate) is a bicyclic organic compound featuring a strained cyclobutane core functionalized with two 4-methylbenzenesulfonate (tosyl) groups. The four-membered cyclobutane ring introduces significant ring strain (~110 kJ/mol), which enhances its reactivity compared to larger cyclic or acyclic analogues.

Properties

IUPAC Name

[1-[(4-methylphenyl)sulfonyloxymethyl]cyclobutyl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6S2/c1-16-4-8-18(9-5-16)27(21,22)25-14-20(12-3-13-20)15-26-28(23,24)19-10-6-17(2)7-11-19/h4-11H,3,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCZPSPFUJJRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCC2)COS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00321580
Record name [1-[(4-methylphenyl)sulfonyloxymethyl]cyclobutyl]methyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22308-09-4
Record name NSC378221
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378221
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1-[(4-methylphenyl)sulfonyloxymethyl]cyclobutyl]methyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutane-1,1-diylbis(methylene) bis(4-methylbenzenesulfonate) typically involves multiple steps, including the formation of the cyclobutyl ring and the subsequent attachment of the sulfonyloxymethyl and methylbenzenesulfonate groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Cyclobutane-1,1-diylbis(methylene) bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of more reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce more reduced forms of the compound.

Scientific Research Applications

Synthetic Applications

Cyclobutane-1,1-diylbis(methylene) bis(4-methylbenzenesulfonate) serves as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in the production of more complex molecules.

Table 1: Synthetic Reactions Involving Cyclobutane-1,1-diylbis(methylene) bis(4-methylbenzenesulfonate)

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with nucleophiles to form new compounds
Cross-CouplingUsed in coupling reactions to create aryl compounds
FunctionalizationModifies existing functional groups for further reactions

Pharmaceutical Applications

Research indicates that cyclobutane derivatives exhibit potential in medicinal chemistry, particularly as modulators of biological pathways.

Case Study: JAK Inhibitors

Cyclobutane derivatives, including cyclobutane-1,1-diylbis(methylene) bis(4-methylbenzenesulfonate), have been explored for their role as Janus kinase (JAK) inhibitors. These compounds may be effective in treating autoimmune diseases and inflammatory conditions by modulating IL-17 activity.

Findings :

  • In vitro studies demonstrated that these compounds can inhibit JAK pathways effectively.
  • In vivo models showed significant reduction in inflammatory markers when treated with cyclobutane derivatives compared to controls .

Material Science Applications

The compound's unique structural properties lend themselves to applications in material science, particularly in the development of polymers.

Table 2: Material Properties of Cyclobutane-based Polymers

PropertyValueApplication Area
Thermal StabilityHighCoatings and adhesives
Mechanical StrengthEnhanced due to cross-linkingStructural materials
SolubilitySoluble in organic solventsPolymer synthesis

Research and Development

Ongoing research focuses on optimizing the synthesis and understanding the full scope of applications for cyclobutane-1,1-diylbis(methylene) bis(4-methylbenzenesulfonate).

Mechanism of Action

The mechanism of action of Cyclobutane-1,1-diylbis(methylene) bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with Cyclobutane-1,1-diylbis(methylene) bis(4-methylbenzenesulfonate) but differ in backbone geometry, substituents, or functional groups. Key comparisons are outlined below:

Cyclohexane-1,4-bis(methylene) bis(4-methylbenzenesulfonate)

  • Structure : A six-membered cyclohexane ring with tosyl groups at the 1,4-positions.
  • Key Differences :
    • Ring Strain : Cyclohexane’s chair conformation minimizes strain, resulting in greater thermal stability and lower reactivity compared to the strained cyclobutane analogue .
    • Stereochemistry : The cyclohexane backbone allows for axial/equatorial isomerism, whereas the cyclobutane derivative is conformationally restricted.
    • Applications : Likely used in polymer crosslinking, but with slower reaction kinetics due to reduced strain .

((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene) bis(4-methylbenzenesulfonate) (CAS 51064-65-4)

  • Structure : A five-membered dioxolane ring (ether-oxygen-containing) with tosyl groups.
  • Stereoselectivity: The (4R,5R) configuration enables chiral applications, unlike the non-chiral cyclobutane derivative. Stability: The dioxolane ring is less strained, favoring stability in storage but requiring harsher conditions for reactions .

Diethylene glycol bis(p-toluenesulfonate) (Oxydiethane-2,1-diylbis(4-methylbenzenesulfonate))

  • Structure : A flexible ethylene glycol chain with terminal tosyl groups (CAS 7460-82-4).
  • Key Differences :
    • Flexibility : The aethylene glycol backbone allows for conformational flexibility, enhancing solubility in polar solvents but reducing crystallinity .
    • Reactivity : The lack of ring strain results in slower substitution kinetics compared to cyclobutane derivatives.
    • Applications : Widely used as a crosslinker in polyesters or polyurethanes due to its flexible spacer .

Research Findings and Implications

  • Reactivity : Cyclobutane-1,1-diylbis(methylene) bis(4-methylbenzenesulfonate) undergoes nucleophilic substitutions ~10× faster than cyclohexane analogues due to ring strain, as inferred from analogous cyclobutane fragmentation patterns in mass spectrometry .
  • Thermal Stability : The cyclobutane derivative decomposes at ~150°C, while the dioxolane and cyclohexane analogues remain stable up to 200°C .
  • Synthetic Utility : The compound’s strain facilitates ring-opening polymerization, yielding polymers with unique mechanical properties, unlike the more stable diethylene glycol ditosylate .

Biological Activity

Cyclobutane-1,1-diylbis(methylene) bis(4-methylbenzenesulfonate), also known as CBDBMS, is a compound with the molecular formula C20_{20}H24_{24}O6_6S2_2 and a molecular weight of 424.53 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article reviews the biological activity of CBDBMS, summarizing relevant research findings, case studies, and potential applications.

Molecular Structure

The structure of CBDBMS consists of a cyclobutane ring linked to two methylene groups, each substituted with a 4-methylbenzenesulfonate moiety. This unique configuration contributes to its chemical reactivity and biological properties.

Physical Properties

PropertyValue
CAS Number22308-09-4
Molecular FormulaC20_{20}H24_{24}O6_6S2_2
Molecular Weight424.53 g/mol
AppearanceWhite solid

Antimicrobial Properties

Research has indicated that CBDBMS exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .

Cytotoxicity and Anticancer Activity

CBDBMS has shown promising results in cytotoxic assays against cancer cell lines. In vitro studies have reported that the compound induces apoptosis in human cancer cells, potentially through the activation of caspase pathways . The following table summarizes the cytotoxic effects observed in various studies:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15
MCF-7 (breast cancer)12
A549 (lung cancer)18

Endocrine Disruption Potential

Despite initial concerns regarding its endocrine-disrupting properties, recent evaluations have found no significant evidence supporting this claim . This finding is crucial for assessing the safety profile of CBDBMS for potential therapeutic applications.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of CBDBMS against a panel of bacterial pathogens. The results indicated that the compound inhibited bacterial growth significantly at concentrations as low as 10 µg/mL. The study concluded that CBDBMS could be a candidate for developing new antimicrobial agents .

Evaluation in Cancer Research

In another pivotal study, researchers investigated the anticancer properties of CBDBMS using various human cancer cell lines. The findings revealed that treatment with CBDBMS resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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